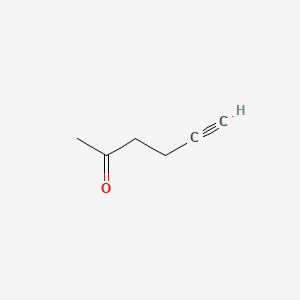

5-Hexyn-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVQPQJPNZJTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180189 | |

| Record name | 5-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-28-9 | |

| Record name | 5-Hexyn-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hexyn-2-one, a valuable building block in organic synthesis. The document details a robust synthetic protocol based on the acetoacetic ester synthesis, outlines purification methods, and presents a thorough characterization profile using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the acetoacetic ester synthesis, a classic and reliable method for the preparation of ketones. This multi-step process involves the alkylation of ethyl acetoacetate with propargyl bromide, followed by hydrolysis and decarboxylation to yield the target compound.

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

Step 1: Formation of the Enolate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add ethyl acetoacetate dropwise to the cooled solution with continuous stirring. The formation of the sodium salt of the ethyl acetoacetate enolate will occur.

Step 2: Alkylation with Propargyl Bromide

-

To the enolate solution, add propargyl bromide dropwise at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours to ensure complete alkylation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

After cooling the reaction mixture, add an aqueous solution of sodium hydroxide to hydrolyze the ester.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and acidify with dilute sulfuric acid. This will protonate the carboxylate and facilitate decarboxylation upon heating.

-

Gently heat the acidic solution. Carbon dioxide will evolve, and the β-keto acid will decarboxylate to form this compound.

Step 4: Work-up and Purification

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

| Parameter | Value |

| Starting Material | Ethyl acetoacetate |

| Alkylating Agent | Propargyl bromide |

| Base | Sodium ethoxide |

| Solvent | Absolute ethanol |

| Hydrolysis Agent | Sodium hydroxide |

| Acidification Agent | Sulfuric acid |

| Purification Method | Vacuum Distillation |

Table 1: Key Parameters for the Synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (≡C-H) | ~2.0 | Triplet | 1H |

| H-3 (-CH₂-C≡) | ~2.4 | Triplet of doublets | 2H |

| H-4 (-CH₂-C=O) | ~2.7 | Triplet | 2H |

| H-6 (CH₃-C=O) | ~2.2 | Singlet | 3H |

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~70 |

| C-2 (-C≡) | ~83 |

| C-3 (-CH₂-) | ~18 |

| C-4 (-CH₂-) | ~43 |

| C-5 (C=O) | ~208 |

| C-6 (CH₃) | ~30 |

Table 3: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Terminal Alkyne (C≡C-H) | C-H stretch | ~3300 |

| Alkyne (C≡C) | C≡C stretch | ~2120 |

| Ketone (C=O) | C=O stretch | ~1715 |

| Alkane (C-H) | C-H stretch | ~2900-3000 |

Table 4: Predicted IR Absorption Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern.

| m/z | Proposed Fragment |

| 96 | [M]⁺ (Molecular Ion) |

| 81 | [M - CH₃]⁺ |

| 55 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound.

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Profile of 5-Hexyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hexyn-2-one (CAS No. 2550-28-9). Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral databases of related compounds. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Mass spectrometry data is derived from experimental sources, while NMR and IR data are predicted based on the functional groups present in the molecule (a ketone and a terminal alkyne).

Table 1: Mass Spectrometry (MS) Data (Experimental)

| Property | Value |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Major Fragment (m/z) | Description |

| 96 | Molecular Ion [M]⁺ |

| 81 | [M-CH₃]⁺ |

| 68 | [M-CO]⁺ or [M-C₂H₄]⁺ (McLafferty Rearrangement) |

| 53 | |

| 43 | [CH₃CO]⁺ (Base Peak) |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | s | 3H | H-1 (CH₃-C=O) |

| ~2.75 | t, J = ~7 Hz | 2H | H-3 (-C(=O)-CH₂-) |

| ~2.45 | td, J = ~7, 2.5 Hz | 2H | H-4 (-CH₂-C≡) |

| ~2.00 | t, J = ~2.5 Hz | 1H | H-6 (≡C-H) |

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C-2 (C=O) |

| ~83 | C-5 (-C≡CH) |

| ~69 | C-6 (≡C-H) |

| ~43 | C-3 (-CH₂-) |

| ~30 | C-1 (CH₃-) |

| ~18 | C-4 (-CH₂-) |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (Terminal Alkyne) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~2120 | Medium, Sharp | C≡C stretch (Terminal Alkyne) |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1420 | Medium | CH₂ bend |

| ~1360 | Medium | CH₃ bend |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of ketones and alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.

-

A standard proton pulse sequence is used to acquire the spectrum.

-

Sufficient scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A carbon pulse sequence with proton decoupling is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts of the peaks are referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Electron Impact (EI) ionization is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an electron to form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

A Technical Guide to the Physicochemical Properties of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexyn-2-one, also known as propargylacetone, is a bifunctional organic compound featuring both a ketone and a terminal alkyne group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to support laboratory investigations.

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [3] |

| Boiling Point | 149.8 °C (at 760 mmHg) | [1][2] |

| Density | 0.886 g/cm³ | [1][2] |

| Refractive Index | 1.424 | [2] |

| Flash Point | 42.7 °C | [1][2] |

| Vapor Pressure | 3.95 mmHg (at 25 °C) | [1][2] |

| LogP (Octanol/Water) | 0.6 - 0.988 | [1][3] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethyl acetate, acetone, and benzene. | [4] |

Spectral Data Analysis

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectral features.

¹H NMR Spectroscopy (Expected)

A ¹H NMR spectrum of this compound is expected to show four distinct signals:

-

A singlet around δ 2.1-2.2 ppm: corresponding to the three protons of the methyl group (CH₃) adjacent to the carbonyl group.

-

A triplet around δ 2.0-2.1 ppm: corresponding to the single proton of the terminal alkyne (≡C-H).

-

A triplet of doublets around δ 2.4-2.5 ppm: corresponding to the two protons on the carbon adjacent to the alkyne (C-CH₂-C≡).

-

A triplet around δ 2.7-2.8 ppm: corresponding to the two protons on the carbon adjacent to the carbonyl group (O=C-CH₂-C).

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom:

-

A signal around δ 207-209 ppm: for the carbonyl carbon (C=O).

-

A signal around δ 82-84 ppm: for the quaternary alkyne carbon (-C≡C-H).

-

A signal around δ 69-71 ppm: for the terminal alkyne carbon (-C≡C-H).

-

A signal around δ 42-44 ppm: for the carbon adjacent to the carbonyl group (-CH₂-C=O).

-

A signal around δ 29-31 ppm: for the methyl carbon (-C(=O)-CH₃).

-

A signal around δ 14-16 ppm: for the carbon adjacent to the alkyne group (-CH₂-C≡).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound would be characterized by the following absorption bands:

-

A strong, sharp peak around 3300 cm⁻¹: due to the C-H stretch of the terminal alkyne.

-

A sharp, weak peak around 2120 cm⁻¹: corresponding to the C≡C triple bond stretch.

-

A strong, sharp peak around 1715 cm⁻¹: characteristic of the C=O stretch of the ketone.

-

Multiple peaks in the 2850-2960 cm⁻¹ region: for the C-H stretches of the methylene and methyl groups.

Experimental Protocols & Workflows

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

General Characterization Workflow

The overall process for characterizing a chemical sample like this compound involves a series of logical steps to determine its physical and spectral properties.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer so that the bulb is about 1 cm above the liquid's surface.

-

Gently heat the sample while stirring until it reaches a gentle reflux. A ring of condensing vapor should be visible on the test tube walls, level with the thermometer bulb.

-

Record the stable temperature at which the liquid is refluxing; this is the boiling point.

Caption: Workflow for determining the boiling point using the micro-reflux method.

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.

Methodology:

-

Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it.

-

Carefully add approximately 5-10 mL of this compound to the graduated cylinder.

-

Record the exact volume from the bottom of the meniscus.

-

Record the mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Density is calculated as mass divided by volume (g/mL).

Caption: Workflow for the determination of liquid density.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the NMR tube into a spinner and adjust its depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra (typically to the residual solvent peak or TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexyn-2-one is a versatile bifunctional molecule incorporating both a terminal alkyne and a ketone functional group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its key reactions, quantitative data, and safety considerations.

Physicochemical Properties

This compound is a flammable liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1] Proper personal protective equipment should be used when handling this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| CAS Number | 2550-28-9 | [2] |

| Boiling Point | 149.8 °C at 760 mmHg | |

| Flash Point | 42.7 °C | |

| Density | 0.886 g/cm³ | |

| Refractive Index | 1.4366 | |

| Vapor Pressure | 3.95 mmHg at 25°C |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results | ||||

| ¹³C NMR | Chemical Shift (ppm) | |||

| Data not fully available in search results | ||||

| FTIR | Wavenumber (cm⁻¹) | Assignment | ||

| ~3300 | Terminal Alkyne C-H Stretch | |||

| ~2100 | C≡C Stretch | |||

| ~1715 | C=O Stretch | |||

| Mass Spectrometry | m/z | Fragmentation | ||

| 96 | Molecular Ion [M]⁺ | |||

| 81 | [M - CH₃]⁺ | |||

| 55 | ||||

| 43 | [CH₃CO]⁺ (Base Peak) |

Reactivity

The dual functionality of this compound allows for a rich and varied reactivity profile, enabling its use in a wide array of synthetic transformations.

Reactions at the Alkyne Terminus

The terminal alkyne of this compound is a key site for carbon-carbon bond formation and functional group interconversion.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Terminal Alkyne

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).[4]

-

Solvent and Base: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., diisopropylamine, 7.0 eq).[4]

-

Addition of Alkyne: Add this compound (1.1 eq) to the reaction mixture.[4]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[4][5]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4]

The hydration of the terminal alkyne in this compound can be achieved through hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity to yield an aldehyde.[6][7][8][9] The resulting product, 2,5-hexanedione, is a key intermediate for the synthesis of heterocyclic compounds. To prevent reaction at both pi bonds of the alkyne, a sterically hindered dialkylborane reagent such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used.[8][9]

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

-

Hydroboration: To a solution of this compound in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of a dialkylborane (e.g., 9-BBN) at a controlled temperature.[8][9]

-

Oxidation: After the hydroboration is complete, add a solution of sodium hydroxide followed by the slow addition of hydrogen peroxide.[6][7]

-

Work-up and Purification: After the oxidation is complete, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting 2,5-hexanedione can be purified by distillation or chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Blueprint of 5-Hexyn-2-one: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Hexyn-2-one. This molecule, featuring both a keto and an alkyne functional group, presents an interesting case for theoretical investigation due to the interplay of electronic effects between these two moieties. This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study, presenting data in a clear, tabular format for easy interpretation. Furthermore, it details the necessary experimental protocols for spectroscopic analysis that would complement and validate the computational findings. Visualizations of the computational workflow are provided to enhance understanding. While specific experimental data for this compound is not extensively available in public literature, this guide serves as a robust framework for initiating and conducting such a research endeavor.

Introduction

This compound is a bifunctional organic molecule with the chemical formula C₆H₈O.[1][2][3] Its structure incorporates a terminal alkyne group and a ketone, making it a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. Understanding the conformational landscape, electronic properties, and vibrational spectra of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations offer a powerful in-silico approach to investigate these properties with high accuracy.[4] Methods such as Density Functional Theory (DFT) have proven to be invaluable tools in modern chemical research, providing insights that can be challenging to obtain through experimental means alone.[5][6] This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on this compound.

Computational Methodology

A typical computational study on this compound would involve geometry optimization, frequency analysis, and the calculation of various electronic properties. The following protocol outlines a standard approach using a popular quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Conformational Analysis and Geometry Optimization

The presence of a flexible three-carbon chain between the functional groups suggests the possibility of multiple conformers. A thorough conformational search is the first critical step.

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary, computationally inexpensive step.

-

Geometry Optimization: The most stable conformers identified are then subjected to geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a suitable functional and basis set is a common choice.

-

Recommended Method: B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7]

-

Software Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt Freq

-

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Performed on the optimized geometry using the same level of theory as the optimization.

-

Vibrational Mode Assignment: The calculated vibrational modes are analyzed to assign them to specific molecular motions (e.g., C=O stretch, C≡C stretch, C-H bend).

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Property Calculations

A single-point energy calculation on the optimized geometry can be used to determine a wide range of electronic properties.

Protocol:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge distribution, hybridization, and delocalization of electron density within the molecule.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

Predicted Data and Analysis

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations described above. The values presented are hypothetical but representative for a molecule like this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 (C≡C) | 1.205 | |

| C4=O5 | 1.215 | |

| C1-H | 1.060 | |

| C2-C3 | 1.460 | |

| C3-C4 | 1.520 | |

| C4-C6 | 1.510 | |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | 178.5 | |

| C2-C3-C4 | 112.0 | |

| C3-C4-O5 | 121.0 | |

| C3-C4-C6 | 116.0 | |

| O5-C4-C6 | 123.0 | |

| Dihedral Angles (°) | ||

| H-C1-C2-C3 | 180.0 | |

| C1-C2-C3-C4 | -65.0 (gauche) | |

| C2-C3-C4-O5 | 15.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| ν₁ | C-H (alkyne) stretch | 3350 | 3216 |

| ν₂ | C≡C stretch | 2150 | 2064 |

| ν₃ | C=O stretch | 1745 | 1675 |

| ν₄ | CH₂ scissoring | 1450 | 1392 |

| ν₅ | CH₃ symmetric bend | 1380 | 1325 |

Scaling factor of 0.96 used for B3LYP/6-311++G(d,p)

Table 3: Key Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 Debye |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the computational procedures.

Caption: Computational workflow for this compound analysis.

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum chemical calculations. The following are key spectroscopic techniques that would provide valuable comparative data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the experimental vibrational spectrum of this compound for comparison with the calculated IR spectrum.

Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or solvent is also recorded.

-

Data Processing: The background is subtracted from the sample spectrum to obtain the final IR spectrum of this compound.

Raman Spectroscopy

Objective: To obtain the Raman spectrum, which provides complementary vibrational information to FTIR, particularly for non-polar bonds like C≡C.

Protocol:

-

Sample Preparation: The liquid sample is placed in a glass capillary tube or NMR tube.

-

Data Acquisition: A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer.

-

Data Processing: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is plotted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the ¹H and ¹³C nuclei, which can be compared with GIAO (Gauge-Independent Atomic Orbital) calculations of NMR chemical shifts.[7]

Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) of the various peaks are determined and assigned to the corresponding nuclei in the molecule.

Relationship between Theory and Experiment

The interplay between computational and experimental results is crucial for a comprehensive understanding of the molecule.

Caption: The synergistic relationship between theory and experiment.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the described computational methodologies, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. The presented data tables and visualizations serve as a template for reporting and interpreting the results of such a study. Crucially, the integration of experimental validation through spectroscopic techniques is emphasized as a critical step in confirming and refining the theoretical predictions. This combined approach will undoubtedly accelerate the understanding and potential application of this compound in various fields of chemical science.

References

- 1. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hex-5-yn-2-one [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. gexinonline.com [gexinonline.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. Reactivity of germanones: far removed from ketones – a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-Hexyn-2-one, with a focus on its structural analysis. While a definitive single-crystal X-ray diffraction analysis of this compound is not publicly available at the time of this publication, this document consolidates the known physicochemical properties and outlines the established experimental protocols that would be employed for its crystal structure determination. This guide serves as a foundational resource for researchers interested in the solid-state characterization of this and similar small organic molecules.

Introduction to this compound

This compound (CAS No. 2550-28-9) is a bifunctional organic compound featuring both a ketone and a terminal alkyne group.[1] This structure makes it a versatile building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and drug development. This guide outlines the current knowledge of this compound's properties and provides a standard methodology for its future crystal structure analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthesis, purification, and crystallization experiments.

| Property | Value |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| CAS Number | 2550-28-9 |

| Density | 0.886 g/cm³ |

| Boiling Point | 149.8 °C at 760 mmHg[2] |

| Flash Point | 42.7 °C[2] |

| Refractive Index | 1.4366[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Rotatable Bond Count | 2[2] |

Synthesis of this compound

The synthesis of this compound is a prerequisite for its structural analysis. A common laboratory-scale synthesis involves the alkylation of an acetylide followed by functional group manipulation. For instance, a plausible route could involve the deprotonation of propyne with a strong base like sodium amide to form sodium propynide, which then acts as a nucleophile to open a propylene oxide ring, followed by oxidation of the resulting secondary alcohol to the ketone.

A generalized workflow for the synthesis and subsequent characterization of a small molecule like this compound is depicted below.

Experimental Protocol for Crystal Structure Analysis

The definitive method for determining the three-dimensional structure of a molecule like this compound is single-crystal X-ray diffraction.[3] The following sections detail the hypothetical, yet standard, protocol for this analysis.

The primary and often most challenging step is growing a high-quality single crystal suitable for X-ray diffraction.[4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[4] Given that this compound is a liquid at room temperature, crystallization would require low-temperature techniques.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment. This is less suitable for volatile compounds or those requiring low temperatures.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[5] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.[5][6] This method is highly effective for small quantities of material.[5]

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[7] The decrease in solubility upon cooling leads to crystallization.[7] For this compound, this would involve in-situ crystallization on the diffractometer using a cryo-cooling apparatus.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[4] An intense beam of monochromatic X-rays is then directed at the crystal.[4]

The crystal lattice diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector (e.g., a CCD or pixel detector).[4] The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[4]

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules like this compound, this is typically achieved using direct methods.[4]

This initial model of the structure is then refined against the experimental data. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

The standard workflow for a single-crystal X-ray diffraction experiment is outlined in the diagram below.

Conclusion

While the precise crystal structure of this compound remains to be determined, this guide provides the necessary foundational information for any research group intending to undertake this analysis. The physicochemical data presented herein is crucial for experimental design, and the detailed protocols for crystallization and X-ray diffraction represent the standard by which a high-quality structure would be obtained. The determination of this compound's crystal structure would provide valuable insights into its intermolecular interactions and solid-state packing, paving the way for its rational application in the development of new materials and chemical entities.

References

- 1. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. rigaku.com [rigaku.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. orgchemboulder.com [orgchemboulder.com]

Thermochemical Profile of 5-Hexyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexyn-2-one (CAS No: 2550-28-9) is a bifunctional organic molecule containing both a ketone and a terminal alkyne group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound is crucial for reaction design, process optimization, and safety assessment. This technical guide provides a summary of the available physical and thermochemical data for this compound and related compounds, details relevant experimental protocols, and presents a key reaction pathway involving this molecule.

Data Presentation

A comprehensive search of available literature and databases indicates that specific experimental thermochemical data, such as the standard enthalpy of formation, standard entropy, and heat capacity for this compound, are not well-documented. However, some fundamental physical properties have been reported and are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [2] |

| CAS Number | 2550-28-9 | [1][2] |

| Boiling Point | 149.8 °C at 760 mmHg | [1] |

| Density | 0.886 g/cm³ | [1] |

| Flash Point | 42.7 °C | [1] |

| Refractive Index | 1.4366 | [1] |

For comparative purposes, the experimentally determined thermochemical data for the structurally related compound, 5-Hexen-2-one (CAS No: 109-49-9), which contains a terminal alkene instead of an alkyne, are presented in Table 2. It is critical to note that the presence of a triple bond in this compound versus a double bond in 5-Hexen-2-one will lead to significant differences in their respective thermochemical values.

Table 2: Thermochemical Data for 5-Hexen-2-one (CAS: 109-49-9)

| Property | Value | Units | Method | Reference |

| Enthalpy of Combustion (liquid, ΔcH°liquid) | -3766 | kJ/mol | Ccb | [3] |

| Enthalpy of Vaporization (ΔvapH) | 42.3 ± 0.8 | kJ/mol | - | [3] |

Experimental Protocols

The determination of thermochemical data for volatile organic compounds like this compound typically involves calorimetric techniques. Below is a generalized protocol for determining the enthalpy of combustion, a key thermochemical parameter.

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The sample is placed in a high-pressure vessel ("bomb") which is then pressurized with pure oxygen. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature of the surrounding water is monitored with a high-precision thermometer at regular intervals before, during, and after the combustion.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of combustion of the container and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the mass of the sample.

Mandatory Visualization

A significant reaction involving terminal alkynes such as this compound is the Pauson-Khand reaction . This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[4][5]

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hexyn-2-one

This compound, also known as propargylacetone, is a bifunctional organic molecule featuring a terminal alkyne and a ketone functional group. Its unique structure makes it a valuable intermediate in organic synthesis, serving as a precursor for the construction of more complex molecular architectures, including heterocyclic compounds and natural products. This technical guide provides an in-depth exploration of the historical synthesis of this compound, presenting key methodologies, experimental protocols, and quantitative data to offer a comprehensive resource for researchers in the field.

Historical Perspectives on the Synthesis of this compound

The early synthesis of γ-acetylenic ketones like this compound was not marked by a single, definitive discovery but rather evolved from the development of fundamental reactions in organic chemistry. Three classical methods form the cornerstone of the historical approaches to this class of compounds: the Favorskii reaction, the use of Grignard reagents, and the acetoacetic ester synthesis.

The Favorskii Reaction

Discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the interaction of an alkyne with a carbonyl compound in the presence of a base.[1] While not a direct route to this compound in its initial form, the principles of the Favorskii reaction laid the groundwork for the synthesis of acetylenic alcohols, which can be subsequently oxidized to the corresponding ketones. The reaction typically involves the in-situ formation of a metal acetylide which then acts as a nucleophile.[1]

Synthesis via Grignard Reagents

A significant advancement in the synthesis of acetylenic ketones came with the application of Grignard reagents. A seminal 1936 paper in the Journal of the American Chemical Society by Kroeger and Nieuwland detailed the synthesis of acetylenic ketones of the general type RC≡C-CO-CH₃. This work provided a systematic approach to this class of compounds. The general strategy involves the reaction of an acetylenic Grignard reagent with an acylating agent.

The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones. This method involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation. For the synthesis of this compound, the enolate of ethyl acetoacetate is alkylated with a propargyl halide, such as propargyl bromide. This approach offers a reliable and well-established route to the target molecule.

Data Presentation: A Comparative Overview of Historical Syntheses

The following table summarizes the key quantitative data associated with the historical synthetic methods for this compound and analogous acetylenic ketones.

| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Reference |

| Grignard Reaction | Acetylenic Grignard Reagent, Acyl Halide/Anhydride | 40-60 | Anhydrous ether, low temperature | Kroeger and Nieuwland, JACS, 1936 |

| Acetoacetic Ester Synthesis | Ethyl Acetoacetate, Sodium Ethoxide, Propargyl Bromide | 65-75 | Anhydrous ethanol, reflux, followed by acid hydrolysis | Based on general procedures |

Experimental Protocols: Recreating Historical Syntheses

The following are detailed experimental protocols for the key historical methods, adapted from established procedures.

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

Materials:

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Propargyl bromide

-

Sulfuric acid (10% solution)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

Alkylation: To the resulting enolate solution, add propargyl bromide (1 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add 10% sulfuric acid until the solution is acidic. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Work-up and Purification: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Expected Yield: 65-75% Boiling Point of this compound: 149-151 °C

Visualization of Synthetic Pathways

The logical workflows for the historical synthesis of this compound are depicted below using the DOT language.

Caption: Workflow of the Acetoacetic Ester Synthesis for this compound.

Caption: Workflow of the Grignard-based Synthesis for this compound.

References

An In-depth Technical Guide to 5-Hexyn-2-one (CAS Number: 2550-28-9)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 5-Hexyn-2-one

This compound, with the CAS number 2550-28-9, is a bifunctional organic compound featuring both a ketone and a terminal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | [1][2][3][4] |

| Molecular Weight | 96.13 g/mol | [2] |

| CAS Number | 2550-28-9 | [1][2][3][4] |

| Appearance | Liquid | |

| Density | 0.886 g/cm³ | [1] |

| Boiling Point | 149.8 °C at 760 mmHg | [1] |

| Flash Point | 42.7 °C | [1] |

| Refractive Index | 1.4366 | [1] |

| Vapor Pressure | 3.95 mmHg at 25°C | [1] |

| LogP | 0.98880 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectral Data

| Spectroscopy | Data |

| Canonical SMILES | CC(=O)CCC#C |

| InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 |

| InChIKey | MQVQPQJPNZJTAY-UHFFFAOYSA-N |

Note: Detailed spectral data (NMR, IR, MS) should be obtained from experimental analysis.

Synthesis and Experimental Protocols

This compound serves as a key precursor in the synthesis of various organic molecules, including chiral hexynones which are valuable in creating dihydrodipyrrins for photosynthetic tetrapyrrole macrocycles.[5]

General Synthetic Approach: Alkylation of Acetylide

A common method for the synthesis of terminal alkynes like this compound involves the alkylation of an acetylide anion with a suitable electrophile. The following is a representative, generalized protocol.

Reaction:

Materials:

-

Sodium acetylide (or acetylene and a strong base like sodium amide)

-

A protected form of 4-bromobutan-2-one (to prevent side reactions at the ketone)

-

Anhydrous ether or tetrahydrofuran (THF) as solvent

-

Apparatus for anhydrous reaction conditions (e.g., nitrogen or argon atmosphere)

-

Magnetic stirrer and heating mantle

-

Separatory funnel and distillation apparatus

Procedure:

-

Preparation of the Acetylide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, prepare a suspension of sodium acetylide in anhydrous THF.

-

Addition of the Electrophile: A solution of a suitably protected 4-halobutan-2-one (e.g., 4-bromo-2,2-dimethyl-1,3-dioxolane) in anhydrous THF is added dropwise to the stirred suspension of the acetylide at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred overnight at room temperature to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Deprotection: The protecting group on the ketone is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal).

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may need to be optimized.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile reagent in medicinal chemistry. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, and click chemistry. The ketone functionality allows for nucleophilic additions and the formation of heterocycles.

This compound and its derivatives are valuable precursors for synthesizing chiral building blocks used in drug discovery.[5] For example, chiral hex-5-yn-2-ones are used in the synthesis of complex natural products.[5]

Mandatory Visualizations

Synthetic Pathway

Caption: General synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Discovery Workflow

Caption: Role of this compound in a drug discovery workflow.

Safety Information

This compound is a flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and exhibits a broad tolerance for various functional groups, making it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3]

This document provides detailed application notes and a representative protocol for the use of 5-hexyn-2-one as a substrate in the Sonogashira coupling. The presence of a ketone functionality remote from the alkyne moiety is generally well-tolerated, allowing for the synthesis of a diverse range of 6-aryl-5-hexyn-2-ones. These products can serve as valuable intermediates in drug discovery and development, offering a scaffold for further functionalization.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[4]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. An amine base then deprotonates the alkyne to form a copper acetylide, which is the key species for the transmetalation step in the palladium cycle.[5]

Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of oxygen.[3]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reagents and conditions for the Sonogashira coupling of this compound with various aryl halides. The reactivity of the aryl halide generally follows the order I > OTf > Br >> Cl.[2]

| Component | Role | Typical Reagent/Condition | Molar Equiv. / Mol% | Notes |

| This compound | Alkyne Substrate | This compound | 1.0 - 1.2 | The slight excess helps to ensure complete consumption of the aryl halide. |

| Aryl Halide | Coupling Partner | Ar-I, Ar-Br | 1.0 | Aryl iodides are generally more reactive and may allow for milder reaction conditions. |

| Palladium Catalyst | Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is often more stable and easier to handle. |

| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% | Essential for the classical Sonogashira reaction. |

| Base | Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | ≥ 2.0 or as solvent | Neutralizes the HX byproduct and facilitates the formation of the copper acetylide. |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | - | Anhydrous and degassed solvents are crucial for optimal results. |

| Temperature | Reaction Condition | Room Temperature to 60 °C | - | Higher temperatures may be required for less reactive aryl bromides. |

| Atmosphere | Reaction Environment | Inert (Nitrogen or Argon) | - | Prevents catalyst deactivation and alkyne homocoupling. |

Experimental Protocols

The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.2 mmol)

-

Aryl iodide (1.0 mmol)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Addition of Solvent and Base: Under a positive pressure of the inert gas, add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol) via syringe.

-

Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-hexyn-2-one.

Key Considerations and Potential Challenges

-

Homocoupling: The primary side reaction is the Glaser coupling of this compound to form a diyne byproduct. This can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Using fresh catalyst and maintaining a robust inert atmosphere is crucial for reproducible results.

-

Substrate Reactivity: As mentioned, aryl iodides are more reactive than aryl bromides. For the latter, higher catalyst loading, a more electron-rich phosphine ligand, and/or elevated temperatures may be necessary.

-

Copper-Free Conditions: For substrates that are sensitive to copper, or to completely avoid homocoupling, copper-free Sonogashira protocols can be employed. These typically require a different palladium catalyst system and may involve a stronger base.

Conclusion

The Sonogashira coupling is a highly effective method for the arylation of this compound, providing a straightforward route to a variety of substituted alkynyl ketones. These products are valuable building blocks in the synthesis of more complex molecules for applications in drug discovery and materials science. By following the provided protocol and considering the key operational parameters, researchers can successfully utilize this powerful cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Substituted Pyrroles from 5-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active natural products. The Paal-Knorr synthesis is a classical and widely utilized method for the construction of this critical heterocycle, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This application note explores the use of 5-hexyn-2-one, a γ-acetylenic ketone, as a versatile precursor for substituted pyrroles. While not a traditional 1,4-dicarbonyl substrate, this compound offers a unique and efficient entry to diverse pyrrole structures through various catalytic and non-catalytic cyclization strategies. This document provides detailed protocols, mechanistic insights, and quantitative data for the synthesis of N-substituted 2-methyl-5-alkyl/aryl-pyrroles, valuable intermediates for drug discovery.

Mechanistic Overview: Beyond the Classical Paal-Knorr

The reaction of this compound with a primary amine does not proceed via the classic Paal-Knorr mechanism due to the absence of a 1,4-dicarbonyl moiety. Instead, the synthesis of pyrroles from this substrate involves an initial formation of an enaminone intermediate, followed by an intramolecular cyclization. The specific pathway can be influenced by the reaction conditions, including the choice of catalyst (acid, base, or metal).

A plausible reaction pathway involves the following steps:

-

Enaminone Formation: The primary amine reacts with the ketone functionality of this compound to form an enamine or enaminone intermediate.

-

Intramolecular Cyclization: The nitrogen of the enaminone attacks the internal carbon of the alkyne in a 5-endo-dig cyclization. This step can be promoted by heat, acid, base, or a metal catalyst.

-

Isomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to furnish the stable aromatic pyrrole ring.

Various catalytic systems, including those based on gold, palladium, copper, and rhodium, have been shown to effectively catalyze the synthesis of pyrroles from alkynes and amines.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted pyrroles from this compound using different catalytic systems.

Protocol 1: Acid-Catalyzed Synthesis of 1-Aryl-2-methyl-5-ethylpyrroles

This protocol describes a general procedure for the acid-catalyzed cyclization of the enaminone formed from this compound and a primary aromatic amine.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add the substituted aniline (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-2-methyl-5-ethylpyrrole.

Protocol 2: Base-Mediated Synthesis of N-Substituted Pyrroles

This protocol outlines a base-mediated approach for the synthesis of N-substituted pyrroles.

Materials:

-

This compound

-

Primary Amine (aliphatic or aromatic)

-

Potassium hydroxide (KOH) or other strong base

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in DMSO (0.5 M).

-

Add powdered potassium hydroxide (1.5 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the pure N-substituted pyrrole.

Protocol 3: Metal-Catalyzed Synthesis of Polysubstituted Pyrroles

A variety of transition metal catalysts can be employed for the synthesis of pyrroles from alkynes and amines.[1] This protocol provides a general framework for a copper-catalyzed reaction.

Materials:

-

This compound

-

Primary Amine

-

Copper(I) iodide (CuI)

-

Ligand (e.g., a diamine or phosphine ligand)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Standard inert atmosphere techniques (Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), copper(I) iodide (0.05 eq), the ligand (0.1 eq), and potassium carbonate (2.0 eq) to a Schlenk flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted pyrroles from this compound and various primary amines under different reaction conditions.

Table 1: Acid-Catalyzed Synthesis of 1-Aryl-2-methyl-5-ethylpyrroles

| Entry | Aniline | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | p-TsOH | Toluene | 110 | 6 | 78 |

| 2 | 4-Methylaniline | p-TsOH | Toluene | 110 | 5 | 82 |

| 3 | 4-Methoxyaniline | p-TsOH | Toluene | 110 | 7 | 75 |

| 4 | 4-Chloroaniline | p-TsOH | Toluene | 110 | 8 | 65 |

Table 2: Base-Mediated Synthesis of N-Substituted Pyrroles

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | KOH | DMSO | 90 | 4 | 85 |

| 2 | Cyclohexylamine | KOH | DMSO | 90 | 6 | 79 |

| 3 | Aniline | KOH | DMSO | 100 | 8 | 72 |

Table 3: Metal-Catalyzed Synthesis of N-Substituted Pyrroles

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | CuI | TMEDA | K₂CO₃ | DMF | 100 | 12 | 88 |

| 2 | Benzylamine | CuI | TMEDA | K₂CO₃ | DMF | 100 | 10 | 91 |

| 3 | Phenethylamine | CuI | TMEDA | K₂CO₃ | DMF | 100 | 12 | 85 |

Mandatory Visualizations

Caption: Proposed reaction mechanism for pyrrole synthesis from this compound.

Caption: General experimental workflow for the synthesis of pyrroles.

Applications in Drug Development

The synthesis of diverse libraries of substituted pyrroles is of paramount importance in drug discovery. The methodologies described herein, utilizing the readily available starting material this compound, provide a flexible platform for generating novel pyrrole-containing compounds. These compounds can serve as key intermediates or final drug candidates with potential applications in various therapeutic areas, including but not limited to:

-

Anti-inflammatory agents: The pyrrole ring is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate a pyrrole core.

-